3-(5-Ethyl-1,2,4-oxadiazol-3-yl)phenylboronic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

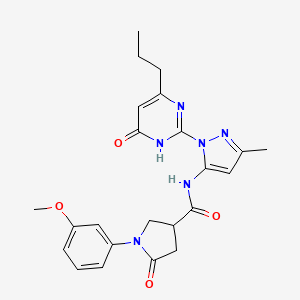

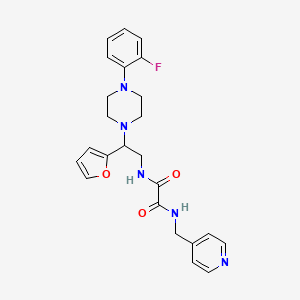

3-(5-Ethyl-1,2,4-oxadiazol-3-yl)phenylboronic acid is a chemical compound with the molecular formula C10H11BN2O3 . It is a solid substance and is physically and chemically stable .

Molecular Structure Analysis

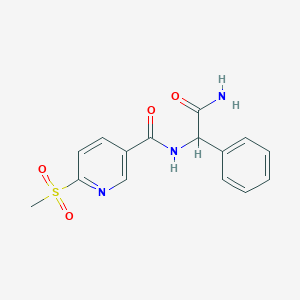

The InChI code for 3-(5-Ethyl-1,2,4-oxadiazol-3-yl)phenylboronic acid is 1S/C10H11BN2O3/c1-2-9-12-10(13-16-9)7-4-3-5-8(6-7)11(14)15/h3-6,14-15H,2H2,1H3 . This indicates the presence of a boronic acid group attached to a phenyl ring, which is further connected to a 1,2,4-oxadiazole ring with an ethyl group.Physical And Chemical Properties Analysis

3-(5-Ethyl-1,2,4-oxadiazol-3-yl)phenylboronic acid is a solid substance . It has a molecular weight of 218.02 . It is physically and chemically stable .科学的研究の応用

Medicinal Chemistry and Drug Discovery

1,2,4-Oxadiazole, represented by 3-(5-Ethyl-1,2,4-oxadiazol-3-yl)phenylboronic acid , is a crucial motif in drug discovery. It appears in many experimental, investigational, and marketed drugs. For instance, ataluren, naldemedine, amenamevir, ozanimod, azilsartan medoxomil, and opicapone all incorporate this motif . Researchers explore its potential as a pharmacophore for designing novel drugs.

One-Pot Synthesis

The compound can be synthesized via a one-pot method directly from amidoximes and various carboxyl derivatives or aldehydes. This efficient pathway, primarily conducted in aprotic bipolar solvents (such as DMSO) with inorganic bases, has found applications in medicinal chemistry .

Thermosensitive Functions

Methods for obtaining 1,2,4-oxadiazoles with thermosensitive properties have been developed. These compounds expand the possibilities of using the oxadiazole core as an amide- or ester-like linker in bioactive compound design .

Base-Catalyzed Cyclization

Two-stage protocols involving the preparation of O-acylamidoximes followed by cyclization under the action of organic bases offer swiftness, high efficiency, and straightforward work-up. However, they require a separate preliminary step for O-acylamidoxime preparation .

Oxidative Cyclizations

Diverse oxidative cyclizations exist, although their application in drug design remains modest. Researchers continue to explore their potential .

Bioisosteres and Linker Design

The oxadiazole core serves as a versatile bioisostere and linker. Its incorporation into drug molecules allows for structural variation while maintaining desired properties .

特性

IUPAC Name |

[3-(5-ethyl-1,2,4-oxadiazol-3-yl)phenyl]boronic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BN2O3/c1-2-9-12-10(13-16-9)7-4-3-5-8(6-7)11(14)15/h3-6,14-15H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJKLYGGFHUZTEP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)C2=NOC(=N2)CC)(O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(5-Ethyl-1,2,4-oxadiazol-3-yl)phenylboronic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4-(6-ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(1-isopropyl-5-methyl-1H-pyrazol-3-yl)methanone](/img/structure/B2568490.png)

![2-[[1-(4-Methoxy-3-methylphenyl)sulfonylpiperidin-3-yl]methoxy]pyrimidine](/img/structure/B2568491.png)

![N-[(5,5-Dimethyl-6,7-dihydro-4H-1,2-benzoxazol-3-yl)methyl]prop-2-enamide](/img/structure/B2568496.png)

![1-(2-Methylphenyl)-5-[(4-methylphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2568500.png)

![Methyl 2-amino-5-[(2-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate](/img/structure/B2568501.png)